Benzyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
Description
Benzyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a benzamidoethyl group at position 3 and a benzyl thioacetate moiety at position 4. The triazolopyridazine scaffold is known for its diverse pharmacological applications, including kinase inhibition and epigenetic modulation . The benzamidoethyl side chain may enhance target binding through hydrogen bonding, while the thioacetate group contributes to solubility and metabolic stability. Limited physicochemical data (e.g., melting point, solubility) are available in the provided evidence, necessitating structural and functional comparisons with analogs for deeper insights.
Properties
IUPAC Name |
benzyl 2-[[3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c29-22(31-15-17-7-3-1-4-8-17)16-32-21-12-11-19-25-26-20(28(19)27-21)13-14-24-23(30)18-9-5-2-6-10-18/h1-12H,13-16H2,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKVVJGYERNECO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of Benzyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate are the c-Met and VEGFR-2 kinases. These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancers.
Mode of Action
This compound interacts with its targets by inhibiting their activities. This inhibition results in a decrease in the signaling pathways that these kinases are involved in, leading to a reduction in cell proliferation and survival.
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. These pathways are involved in cell growth, survival, and angiogenesis. By inhibiting these pathways, the compound can reduce the growth and survival of cancer cells.
Pharmacokinetics
The effectiveness of the compound against its targets suggests that it has sufficient bioavailability to exert its effects.
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines. It inhibits the growth of these cells in a dose-dependent manner and induces apoptosis. The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects.
Comparison with Similar Compounds
Key Observations:
The benzyl thioacetate in the target compound may offer better lipophilicity than the carboxylic acid in 2-((3-methyl...)thio)acetic acid, favoring blood-brain barrier penetration .
Biological Activity Trends: AZD5153 demonstrates that triazolopyridazine derivatives with extended side chains (e.g., piperazine rings) can achieve high binding affinity to epigenetic targets . The target compound’s benzamidoethyl group may similarly enhance interactions with protein binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
